Product packaging for 2,3-Dimethyloct-1-ene(Cat. No.:CAS No. 104526-50-3)

2,3-Dimethyloct-1-ene

Cat. No.: B14327798
CAS No.: 104526-50-3
M. Wt: 140.27 g/mol
InChI Key: WUSYFEJJSRQMTG-UHFFFAOYSA-N
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Description

2,3-Dimethyloct-1-ene is an organic compound classified as an alkene, with the molecular formula C10H20 . This structure features a terminal double bond (on the first carbon) and two methyl groups on the adjacent carbons, making it a useful building block in organic chemistry research. Its properties are typical of hydrocarbons, being generally non-polar and insoluble in water. In laboratory settings, this compound can serve as a model substrate in various chemical reactions. Alkenes of this type are commonly used in studies of oxidation processes and cleavage reactions like ozonolysis to produce smaller carbonyl compounds for analysis . It may also be employed in the synthesis of more complex molecules and as a standard in chromatographic or mass spectrometric analysis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B14327798 2,3-Dimethyloct-1-ene CAS No. 104526-50-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104526-50-3

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

2,3-dimethyloct-1-ene

InChI

InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h10H,2,5-8H2,1,3-4H3

InChI Key

WUSYFEJJSRQMTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(=C)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2,3 Dimethyloct 1 Ene

Electrophilic Addition Processes

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich carbon-carbon double bond acts as a nucleophile, attacking an electrophilic species. openstax.org For 2,3-Dimethyloct-1-ene, the presence of alkyl substituents influences the electron density of the π-bond and the stability of the resulting intermediates.

Generation and Behavior of Carbocation Intermediates

The initial step in the electrophilic addition of an acid like hydrobromic acid (HBr) to this compound involves the protonation of the double bond. openstax.org The π-electrons of the alkene attack the electrophile (H+), forming a new carbon-hydrogen bond and a carbocation intermediate. chemistrystudent.com The stability of the carbocation is a critical factor determining the reaction pathway. pearson.com Carbocation stability follows the order: tertiary > secondary > primary, due to the electron-donating inductive effects and hyperconjugation from adjacent alkyl groups. masterorganicchemistry.com

Protonation of this compound can occur at either carbon of the double bond:

Path A: Protonation at C1: This yields a more stable tertiary carbocation at C2.

Path B: Protonation at C2: This forms a less stable secondary carbocation at C1.

Following Markovnikov's rule, the reaction preferentially proceeds through the more stable carbocation intermediate. stackexchange.com Therefore, the tertiary carbocation at C2 is the major intermediate formed.

Once formed, carbocations can undergo rearrangements if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift. masterorganicchemistry.com In the case of the 2,3-dimethyloctan-2-yl cation, a 1,2-hydride shift from the adjacent carbon (C3) would also result in a tertiary carbocation. This rearrangement can lead to a mixture of products.

Regioselectivity and Stereochemical Outcomes in Addition Reactions

Regioselectivity in electrophilic additions to alkenes is dictated by the tendency to form the most stable carbocation intermediate. masterorganicchemistry.com As established, the addition of an electrophile (like H⁺ from HX) to this compound preferentially forms the tertiary carbocation at the C2 position. The subsequent nucleophilic attack (by X⁻) on this carbocation leads to the major product.

Table 1: Predicted Products from the Addition of HBr to this compound

Intermediate Product Name Structure Classification
2,3-Dimethyloctan-2-yl cation (no rearrangement) 2-Bromo-2,3-dimethyloctane CH₃C(Br)(CH₃)CH(CH₃)(CH₂)₄CH₃ Major Product

The stereochemical outcome of the reaction is influenced by the planar geometry of the carbocation intermediate. The nucleophile can attack this flat intermediate from either face with equal probability. If the carbon atom being attacked becomes a chiral center, a racemic mixture of enantiomers will be formed. In the case of 2-bromo-2,3-dimethyloctane, the C3 atom is a chiral center, so a mixture of (3R) and (3S) enantiomers would be expected.

Mechanistic Models of Alkene-Deuterium Reactions over Supported Metal Catalysts

The interaction of alkenes with hydrogen (or its isotope, deuterium) on the surface of metal catalysts is fundamental to catalytic hydrogenation and isomerization. These reactions are often studied using deuterium to trace the mechanistic pathways. nih.gov

One of the foundational models is the Horiuti-Polanyi mechanism . This mechanism describes the stepwise addition of hydrogen atoms to an alkene adsorbed on the catalyst surface.

Steps in the Horiuti-Polanyi Mechanism for Alkene Deuteration:

Adsorption: The alkene adsorbs onto the metal surface, interacting via its π-bond.

Dissociative Adsorption of Deuterium: A D₂ molecule adsorbs and dissociates into two deuterium atoms (D*) bound to the surface.

First Deuteron Transfer: A surface-bound deuterium atom adds to one of the carbons of the double bond, forming a σ-bonded alkyl intermediate attached to the surface.

Second Deuteron Transfer or Reversal: The alkyl intermediate can either accept a second deuterium atom to form the fully deuterated alkane and desorb, or it can reverse the first step, eliminating a hydrogen or deuterium atom back to the surface and desorbing as an isomerized or isotopically exchanged alkene.

This reversibility explains the phenomena of H-D exchange and double-bond migration (isomerization) that often accompany catalytic hydrogenation. youtube.com The specific products and their isotopic distribution depend on the metal catalyst (e.g., Palladium, Platinum), the support, and the reaction conditions.

Isomerization Pathways

Under certain conditions, particularly in the presence of transition metal catalysts, this compound can undergo isomerization, where the double bond migrates to a different position within the carbon skeleton. rsc.orgpolimi.it This process is of significant industrial interest for converting terminal alkenes into more thermodynamically stable internal alkenes. researchgate.netsemanticscholar.org

Investigations of π-Allyl Mechanisms in Alkene Isomerization

While the metal-hydride insertion-elimination mechanism (related to the Horiuti-Polanyi mechanism) can lead to isomerization, an alternative pathway involves a π-allyl intermediate. tandfonline.com This mechanism is particularly relevant for catalysts like cobalt, iridium, and palladium. nih.govresearchgate.netorganic-chemistry.org

The π-allyl mechanism involves the following key steps:

Coordination: The alkene coordinates to the metal center.

Oxidative Addition: The catalyst activates an allylic C-H bond (a C-H bond on a carbon adjacent to the double bond). This bond breaks, and both the hydrogen and the allyl fragment add to the metal, forming a metal-(π-allyl)-hydride intermediate.

Reductive Elimination: The hydride ligand is transferred back to the π-allyl group, but at a different carbon atom (either C1 or C3 of the original allyl system). This step forms the isomerized alkene, which then dissociates from the catalyst.

Deuterium labeling studies are crucial for distinguishing between the π-allyl and the metal-hydride insertion pathways. tandfonline.com The π-allyl mechanism results in an intramolecular 1,3-hydrogen shift, whereas the hydride insertion-elimination mechanism can involve intermolecular hydrogen exchange. researchgate.net For this compound, the π-allyl mechanism would involve the activation of a C-H bond at C3, leading to the formation of isomers like 2,3-dimethyloct-2-ene.

Table 2: Comparison of Alkene Isomerization Mechanisms

Feature Hydride Insertion-Elimination π-Allyl Mechanism
Key Intermediate Metal-alkyl complex Metal-(π-allyl)-hydride complex
C-H Activation None directly; occurs via β-hydride elimination Oxidative addition of an allylic C-H bond
Hydrogen Shift 1,2-shift 1,3-shift

| H-D Crossover | Can be intermolecular | Typically intramolecular |

Metal-Catalyzed Alkene Isomerization Kinetics

The kinetics of metal-catalyzed alkene isomerization depend on the specific catalyst, substrate, and reaction conditions. The reactions can be complex, often involving a pre-catalyst activation step and potential catalyst deactivation pathways.

For many transition metal-catalyzed isomerizations, the rate-determining step can be the oxidative addition of the allylic C-H bond or the ligand substitution (alkene dissociation). researchgate.net A general rate law for such a process might take the form:

Rate = k [Catalyst]ᵃ [Alkene]ᵇ

Where:

k is the rate constant.

[Catalyst] and [Alkene] are the concentrations of the catalyst and the alkene, respectively.

a and b are the orders of the reaction with respect to the catalyst and alkene.

Table 3: Illustrative Kinetic Data for Alkene Isomerization

Catalyst System Alkene Reaction Order (Catalyst) Reaction Order (Alkene) Proposed Rate-Limiting Step
Iridium CCC-Pincer Complex 1-Octene 1 1 Ligand Substitution

This table presents representative data from related systems to illustrate kinetic principles.

Steric and Electronic Influences on Alkene Isomerization

The isomerization of this compound, a trisubstituted terminal alkene, to its more thermodynamically stable internal isomers is significantly governed by both steric and electronic factors. The double bond in this compound is exocyclic, and the molecule can rearrange to form more substituted and stable internal alkenes, such as 2,3-dimethyloct-2-ene. This transformation is typically catalyzed by transition metals, which can operate through various mechanistic pathways. researchgate.netrsc.org

The steric hindrance created by the two methyl groups at the C2 and C3 positions plays a crucial role in the kinetics of isomerization. This steric bulk can influence the coordination of the alkene to the metal center of the catalyst, which is a key step in the isomerization process. For sterically hindered alkenes, the rate of isomerization can be slower compared to less substituted alkenes. The choice of catalyst and its ligand sphere is critical in overcoming these steric challenges. researchgate.net

Mechanistic studies on similar hindered alkenes suggest that isomerization can proceed through two primary pathways: a metal hydride addition-elimination mechanism or a π-allyl intermediate mechanism. researchgate.netmit.edu In the metal hydride pathway, a metal hydride species adds across the double bond, followed by a β-hydride elimination to form the internal alkene. The regioselectivity of this process is influenced by the steric environment around the double bond. For the π-allyl mechanism, an allylic C-H bond is activated, leading to the formation of a π-allyl metal complex, which can then be converted back to an alkene with the double bond in a new position. researchgate.net The presence of bulky substituents can favor one pathway over the other and can also affect the E/Z selectivity of the resulting internal alkene. nih.gov

Interactive Data Table: Factors Influencing Alkene Isomerization

FactorInfluence on Isomerization of this compoundMechanistic Implication
Steric Hindrance The methyl groups at C2 and C3 can impede the approach of the catalyst to the double bond, potentially slowing the reaction rate.Favors catalysts with smaller ligands to minimize steric clashes during the formation of the metal-alkene complex.
Electronic Effects The alkyl groups are electron-donating, which can influence the electron density of the double bond and its interaction with the metal catalyst.Affects the stability of the intermediate carbocation in mechanisms that have cationic character.
Catalyst Choice Iridium, rhodium, and palladium complexes are commonly used for alkene isomerization. The ligand environment of the metal is critical. researchgate.netrsc.orgThe choice of metal and ligands can determine the dominant mechanistic pathway (metal hydride vs. π-allyl).
Thermodynamics The isomerization is driven by the formation of a more stable, more substituted internal alkene (e.g., 2,3-dimethyloct-2-ene).The reaction equilibrium will favor the internal isomer.

Oxidation Chemistry and Degradation Pathways

Mechanistic Investigations of Oxidative Cleavage

The oxidative cleavage of the carbon-carbon double bond in this compound leads to the formation of carbonyl compounds. Common reagents for this transformation include ozone (O₃) followed by a reductive or oxidative workup, and strong oxidizing agents like potassium permanganate (KMnO₄).

Ozonolysis of this compound would proceed through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products. A reductive workup (e.g., with dimethyl sulfide or zinc) would yield 2,3-dimethyloctan-2-one and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the formaldehyde further to carbon dioxide and water, while the ketone remains unchanged.

The use of hot, acidic, or basic potassium permanganate also results in the cleavage of the double bond. For a trisubstituted alkene like this compound, this strong oxidation would be expected to yield 2,3-dimethyloctan-2-one and, due to the terminal CH₂ group, carbon dioxide. The mechanism involves the formation of a cyclic manganate ester, which is then cleaved under the reaction conditions.

Studies on Epoxidation and Dihydroxylation Processes

Epoxidation is the reaction that converts the double bond of this compound into an epoxide (an oxirane ring). This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). visualizeorgchem.comleah4sci.com The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond. libretexts.orglibretexts.org Due to the steric hindrance from the methyl groups, the peroxy acid is expected to approach the double bond from the less hindered face. The mechanism involves a single transition state where the new C-O bonds are formed as the O-O bond of the peroxy acid breaks. visualizeorgchem.comleah4sci.com

Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol. For this compound, this would result in 2,3-dimethyloctane-1,2-diol. This transformation can be achieved with stereochemical control:

Syn-dihydroxylation is achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). masterorganicchemistry.comlibretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Chiral ligands can be used with OsO₄ to achieve asymmetric dihydroxylation. organicreactions.org

Anti-dihydroxylation can be accomplished by first forming an epoxide and then opening the ring with an acidic aqueous solution. libretexts.orglibretexts.org The acid-catalyzed ring opening occurs via an Sₙ2-like attack of water on the protonated epoxide, leading to the anti-addition of the hydroxyl groups. libretexts.org

Thermal Degradation Profiles and Volatile Product Characterization

The thermal degradation (pyrolysis) of branched alkenes like this compound in the absence of oxygen proceeds through a free-radical chain mechanism. kaust.edu.sa At high temperatures, the weaker C-C bonds are prone to homolytic cleavage, initiating the degradation process. For this compound, the allylic C-C bond between C3 and C4 is a likely point of initial scission due to the resonance stabilization of the resulting allylic radical. researchgate.netx-mol.net

The degradation will lead to a complex mixture of smaller volatile products. The primary radical species formed upon initiation can undergo a variety of reactions, including:

β-scission: The radicals can break down further to produce smaller alkenes and new radicals.

Hydrogen abstraction: Radicals can abstract hydrogen atoms from other molecules to form alkanes and new radicals.

Isomerization: Radicals can rearrange to form more stable isomers.

Termination: Radicals can combine to form larger molecules.

Characterization of the volatile products from the pyrolysis of C10 alkenes typically reveals a distribution of smaller alkanes and alkenes, such as methane, ethane, ethene, propane, propene, and butenes. researchgate.net The specific distribution of products for this compound would be influenced by the stability of the intermediate radical species.

Interactive Data Table: Expected Thermal Degradation Products

Degradation PathwayKey IntermediatesExpected Volatile Products
Allylic C-C Bond Cleavage Allylic and pentyl radicalsPropene, pentane, and smaller fragments from subsequent reactions.
β-Scission of Primary Radicals Various smaller radical and alkene speciesEthene, propene, butene isomers.
Hydrogen Abstraction Saturated and unsaturated C1-C5 radicalsMethane, ethane, propane, butane, pentane.

Advanced Functionalization Reactions

Olefin Metathesis Derivatives and Applications

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. libretexts.org For a sterically hindered terminal alkene like this compound, cross-metathesis with a partner olefin can be challenging. The efficiency of such reactions is highly dependent on the catalyst used. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are often employed. nih.govacs.org The steric bulk of the N-heterocyclic carbene (NHC) ligands on the ruthenium catalyst can be tuned to improve the efficiency of metathesis with hindered olefins. libretexts.orgorganic-chemistry.org

A key application of cross-metathesis with this compound would be its reaction with ethylene (ethenolysis) to generate isobutene and 1-heptene, although this is the reverse of the typical entropically favored reaction. A more common application would be the cross-metathesis with a functionalized terminal alkene to synthesize more complex molecules. For example, reaction with acrylates could introduce an ester functionality.

The success of these reactions depends on the relative rates of the desired cross-metathesis versus the undesired self-metathesis of the starting alkenes. For sterically hindered substrates, higher catalyst loadings and elevated temperatures may be required. Molybdenum-based Schrock catalysts are also known to be effective for the metathesis of sterically demanding olefins. wikipedia.org

Lack of Specific Research Data on the Hydrofunctionalization of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research studies focusing on the chemical reactivity and mechanistic pathways of this compound, particularly concerning its hydrofunctionalization processes. While the field of organic chemistry has extensively investigated the hydrofunctionalization of alkenes, including structurally similar trisubstituted alkenes, specific experimental data, detailed research findings, and mechanistic studies for this compound are not present in the currently accessible body of scientific publications.

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across the double bond of an alkene, are fundamental transformations in organic synthesis. These reactions, such as hydrogenation, hydroformylation, hydrosilylation, and hydroboration, are crucial for the production of a wide array of valuable chemical products. The reactivity and selectivity of these processes are highly dependent on the structure of the alkene substrate and the nature of the catalytic system employed.

For trisubstituted alkenes, such as this compound, the steric hindrance around the double bond plays a significant role in their reactivity. Research in this area typically focuses on the development of novel catalytic systems that can overcome the challenges associated with the activation of these sterically demanding substrates and control the regioselectivity and stereoselectivity of the addition.

Despite the general interest in the reactivity of hindered alkenes, the current scientific literature does not provide specific examples or dedicated studies on the hydrofunctionalization of this compound. Consequently, the generation of a detailed article with specific data tables and in-depth discussion on the catalytic systems and mechanistic studies for this particular compound is not feasible at this time. Further experimental research would be required to elucidate the specific chemical behavior of this compound in hydrofunctionalization reactions.

Computational Chemistry and Theoretical Investigations of 2,3 Dimethyloct 1 Ene

Quantum Chemical Characterization

Quantum chemical methods are employed to characterize the intrinsic properties of 2,3-dimethyloct-1-ene, offering insights into its stability and potential for chemical transformation.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as molecules. It is effective for determining optimized geometries, electronic energies, and other molecular properties. For this compound, DFT calculations, often using a basis set like 6-311+G(d,p), can elucidate its structural stability and electronic characteristics. researchgate.net

The stability of the molecule is ascertained by finding the minimum energy conformation on the potential energy surface. DFT calculations can determine key thermodynamic parameters that describe the molecule's stability. These findings are crucial for understanding the compound's behavior in chemical reactions. dergipark.org.tr

Table 1: Calculated Thermodynamic Properties of this compound (Note: The following data is representative of typical DFT calculation outputs for similar organic molecules and serves an illustrative purpose.)

Thermodynamic ParameterRepresentative ValueUnit
Total Energy-393.XXXHartrees
Enthalpy-393.XXXHartrees
Gibbs Free Energy-392.XXXHartrees
Dipole Moment~0.3-0.5Debye

These values help in comparing the relative stability of this compound with its isomers and predicting its behavior under various conditions. The small dipole moment is expected for a non-polar hydrocarbon.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is nucleophilic (electron-donating), while the LUMO is electrophilic (electron-accepting). libretexts.orglibretexts.org

For this compound, the HOMO is expected to be localized on the π-bond of the terminal alkene group (C1=C2), as this is the most electron-rich and weakest bond in the molecule. The LUMO, conversely, would be the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity.

FMO analysis is invaluable for predicting how this compound will behave in various reactions, such as electrophilic additions or cycloadditions. wikipedia.org For instance, in a reaction with an electrophile, the attack will preferentially occur at the site of the HOMO, i.e., the double bond.

Table 2: Representative FMO Properties for this compound (Note: These values are illustrative, based on typical calculations for alkenes.)

OrbitalEnergy (eV)Description
HOMO~ -6.5 to -7.5Localized on the C=C π-bond; site of nucleophilic attack.
LUMO~ +1.0 to +2.0Localized on the C=C π*-bond; site of electrophilic attack.
HOMO-LUMO Gap~ 7.5 to 9.5Indicates high kinetic stability and low reactivity.

From these properties, global reactivity descriptors such as chemical hardness, potential, and electrophilicity can be calculated to further quantify the molecule's reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are generated by calculating the electrostatic potential energy on the electron density surface of the molecule. libretexts.org MEP maps use a color scale to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack.

Blue: Regions of positive potential (electron-poor), indicating sites prone to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would show a region of high electron density (red/yellow) concentrated around the π-system of the C1=C2 double bond. This confirms the double bond as the primary site for interaction with electrophiles. The rest of the aliphatic chain, being non-polar, would appear largely green. Such maps are crucial for understanding non-covalent interactions and predicting how the molecule will orient itself when approaching other reactants. scispace.comyoutube.com

Elucidation of Reaction Mechanisms

Theoretical chemistry provides indispensable tools for mapping out the pathways of chemical reactions, identifying intermediate structures, and predicting the favorability of different outcomes.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to this TS. DFT calculations are used to optimize the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For a typical reaction of this compound, such as the electrophilic addition of HBr, computational analysis would model the entire reaction pathway. This includes the initial formation of a carbocation intermediate (after the proton adds to the double bond) and the subsequent attack by the bromide ion. There are two possible carbocation intermediates, and TS analysis can determine the activation energy for the formation of each, revealing the preferred pathway. acs.org Gas-phase DFT calculations can suggest the barrier for a reaction and the preference for one product over another. rsc.org

Table 3: Illustrative Energy Profile for Electrophilic Addition to this compound (Note: Data is hypothetical, for the purpose of illustrating a reaction energy landscape.)

SpeciesRelative Energy (kcal/mol)Description
Reactants (Alkene + HBr)0Starting point
Transition State 1 (TS1)+15 to +20Formation of the tertiary carbocation
Intermediate (Tertiary Carbocation)+5 to +8More stable carbocation
Transition State 2 (TS2)+7 to +10Bromide attack on the tertiary carbocation
Product (2-Bromo-2,3-dimethyloctane)-10 to -15Markovnikov product

This energy landscape, plotted as a reaction coordinate diagram, provides a visual representation of the mechanism and the energetic feasibility of each step.

Many chemical reactions can yield more than one product. The distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product is the one that is formed fastest—the one with the lowest activation energy. This is known as the kinetic product. libretexts.org

Computational methods can predict which product will be favored under different conditions by calculating the activation energies (for kinetics) and the total energies of the final products (for thermodynamics). libretexts.org For the addition of an acid to an alkene, theoretical models can predict whether the reaction will favor the kinetic or thermodynamic product based on the calculated energy profiles of the competing pathways. Seminal work in reaction prediction uses computational models to determine the most "productive" mechanistic steps, which often align with the most kinetically favorable pathways. nih.govcazencott.info

Computational Insights into Carbocation Stability and Rearrangements

Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), provide significant insights into the behavior of reactive intermediates derived from alkenes such as this compound. nih.gov The formation of a carbocation from this molecule, typically initiated by electrophilic addition to the double bond (e.g., protonation), is a critical first step in many acid-catalyzed reactions.

Protonation of the terminal CH₂ group (C1) of this compound leads to the formation of a tertiary carbocation, the 2,3-dimethyloctan-2-yl cation. This species is relatively stable due to the positive charge being located on a tertiary carbon atom. The stability of carbocations generally follows the order of tertiary > secondary > primary, a principle well-established in organic chemistry. amazonaws.com This stability is attributed to hyperconjugation and the electron-donating inductive effects of the three alkyl groups (two methyl groups and a hexyl group) attached to the positively charged carbon, which help to delocalize the charge. masterorganicchemistry.com

Once formed, carbocations are prone to rearrangements to form more stable isomers if possible. Computational models are essential for mapping the potential energy surface (PES) of these rearrangements. rsc.org For the 2,3-dimethyloctan-2-yl cation, potential rearrangement pathways include:

1,2-Hydride Shift: Migration of a hydride ion from the adjacent carbon (C3) to the cationic center (C2). This would result in the formation of a different tertiary carbocation, the 2,3-dimethyloctan-3-yl cation.

1,2-Methyl Shift: Migration of one of the methyl groups from C3 to C2. This would yield a secondary carbocation, which is generally a less favorable process energetically unless other structural factors are at play.

Quantum chemical calculations can determine the transition state energies for these shifts, revealing the kinetic barriers and thermodynamic stability of the resulting ions. rsc.org Studies on analogous systems, particularly in terpene biosynthesis, have shown that what might be classically viewed as a sequence of discrete carbocation intermediates can, in fact, be a single, concerted but asynchronous process that avoids the formation of less stable intermediates. rsc.orgrsc.org DFT calculations are used to predict whether these rearrangements occur stepwise or concertedly by locating the relevant transition state structures on the potential energy surface.

The table below illustrates the type of data that computational analysis would yield for the primary carbocation and a potential rearranged product. The relative energies (ΔE) are typically calculated with respect to the most stable isomer.

Table 1: Representative Computational Data for Carbocation Intermediates This table is illustrative, showing the type of results obtained from quantum chemical calculations for carbocation stability analysis.

Carbocation Species IUPAC Name Type Hypothetical Relative Energy (kcal/mol)
Initial Cation 2,3-Dimethyloctan-2-yl cation Tertiary +0.5

| Rearranged Cation | 2,3-Dimethyloctan-3-yl cation | Tertiary | 0 (Reference) |

Molecular Dynamics Simulations for Conformational Analysis

The structural flexibility of this compound, arising from the rotation around its numerous single bonds, results in a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this landscape, providing insights into the molecule's dynamic behavior and the relative populations of its different conformers. nih.gov

An MD simulation models the atomic motions of a molecule over time by numerically solving Newton's equations of motion. nih.gov The simulation requires a force field—a set of parameters and potential energy functions that describe the intramolecular and intermolecular forces—to calculate the energy of the system as a function of its atomic coordinates. By simulating the molecule at a given temperature, one can observe its transitions between various conformational states. nih.gov

Advanced simulation techniques, such as umbrella sampling, can be coupled with MD to compute the free energy profile along specific rotational coordinates (dihedral angles), providing a quantitative measure of conformational preferences. acs.org Studies on other alkenes have shown that intramolecular interactions, such as those between the π-electrons of the double bond and C-H bonds on adjacent alkyl groups, can play a role in stabilizing certain conformations. semanticscholar.org

Table 2: Key Dihedral Angles for Conformational Analysis of this compound This table identifies the principal rotatable bonds that would be analyzed in a typical MD simulation to define the molecule's conformational space.

Dihedral Angle Description
C1=C2-C3-C4 Defines the orientation of the main chain relative to the vinyl group.
C2-C3-C4-C5 Rotation around the first bond of the hexyl substituent.
C3-C4-C5-C6 Rotation around the second bond of the hexyl substituent.
C4-C5-C6-C7 Rotation around the third bond of the hexyl substituent.

Polymerization and Advanced Material Applications of 2,3 Dimethyloct 1 Ene Derivatives

Monomer Design and Synthesis for Polymerization Applications

The transformation of 2,3-dimethyloct-1-ene into a polymerizable monomer necessitates the introduction of functional groups that can participate in polymerization reactions. The design and synthesis of such monomers are critical steps that dictate the properties of the final polymer. While direct synthesis pathways for functionalized this compound monomers are not extensively documented, analogous synthetic strategies for similar structures, such as other dimethyloctene isomers, provide a foundational understanding.

One common approach involves the introduction of functional groups that are amenable to polymerization. For instance, the synthesis of 8-Iodo-2,6-dimethyloct-1-ene highlights a pathway for creating functionalized monomers that can be used in various polymerization techniques. Another strategy involves creating derivatives with chelating groups, such as β-diketones. Research on ytterbium (III) complexes with ligands like 2,7-dimethyl-oct-1-en-3,5-dione demonstrates the synthesis of metal-containing monomers that can undergo polymerization to form metallopolymers. researchgate.netucj.org.ua These monomers are typically synthesized through multi-step organic reactions.

For example, a hypothetical synthetic route to a functionalized this compound monomer could involve:

Hydroboration-Oxidation: To introduce a hydroxyl group at the less substituted carbon of the double bond, creating a primary alcohol.

Esterification or Etherification: The resulting alcohol could then be reacted to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate, or an ether linkage to a molecule with a polymerizable moiety.

The synthesis of related compounds like 7-ethoxy-3,7-dimethyloct-1-ene (B44688) often involves the protection of carbonyl intermediates using enamines, followed by the introduction of the desired functional group. Similarly, Grignard reactions and Claisen rearrangements are employed in the synthesis of related unsaturated alcohols like 3,7-dimethyloct-2-en-1-ol. These established synthetic methods for analogous compounds offer viable pathways for designing and synthesizing novel monomers from a this compound precursor.

Table 1: Potential Synthetic Routes for Functionalizing this compound

Synthetic Strategy Intermediate Product Potential Polymerizable Monomer
Halogenation Halo-2,3-dimethyloctane Vinyl-ether or acrylate derivative
Epoxidation This compound oxide Polyether through ring-opening polymerization

Polymerization Mechanisms and Kinetics

The polymerization of monomers derived from this compound can proceed through various mechanisms, with the choice of method heavily influencing the final polymer's structure, molecular weight, and properties.

Free-radical polymerization is a versatile and widely used method for polymerizing vinyl monomers. fujifilm.com This process involves initiation, propagation, and termination steps. For monomers derived from this compound containing a polymerizable alkene group (like a vinyl or acrylic group), free-radical polymerization can be initiated using thermal or photochemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netfujifilm.com

Research on the radical polymerization of sterically hindered butadienes, like 2,3-dimethyl-1,3-butadiene, has shown that such reactions can be successfully carried out in the confined spaces of porous coordination polymer nanochannels. rsc.org This approach effectively suppresses unfavorable termination reactions that would otherwise hinder the polymerization of sterically crowded monomers. rsc.org This suggests that similar strategies could be employed for the successful free-radical polymerization of bulky monomers derived from this compound. The kinetics of such polymerizations are influenced by monomer concentration, initiator concentration, and temperature.

Coordination polymerization, often employing transition metal catalysts like Ziegler-Natta or metallocene systems, offers a powerful method for controlling polymer architecture, including tacticity and molecular weight distribution. For alkene monomers, this mechanism involves the insertion of the monomer into a growing polymer chain coordinated to a metal center. evitachem.com

The polymerization of 3,3-dimethyl-1-octene, a structural isomer of this compound, using Ziegler-Natta catalysts demonstrates the applicability of coordination polymerization to this class of branched alkenes. evitachem.com The stereospecific nature of these catalysts can lead to polymers with highly controlled microstructures, which in turn dictates their macroscopic properties. evitachem.com Similarly, coordination polymerization of monomers derived from this compound could yield polymers with well-defined architectures, potentially leading to materials with enhanced thermal and mechanical properties.

Structural Characterization of Polymeric Materials

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships. A variety of analytical techniques are employed to determine the molecular structure, molecular weight, thermal properties, and morphology of polymers derived from this compound.

Table 2: Techniques for Polymer Characterization

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer's microstructure, including tacticity and the incorporation of functional groups. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Used to identify the functional groups present in the polymer and to confirm the polymerization of the monomer. researchgate.net
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Determines the molecular weight and molecular weight distribution (polydispersity index) of the polymer.
Differential Scanning Calorimetry (DSC) Measures thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or crystalline nature. researchgate.netd-nb.info
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. researchgate.net

| X-ray Diffraction (XRD) | Used to analyze the crystalline structure of the polymer. |

Studies on polymers derived from related functionalized monomers, such as neodymium(III) complexes with β-dicarbonyl ligands, have utilized these techniques to confirm that the chelate unit's configuration remains unchanged during polymerization and to analyze the resulting polymer's thermal and luminescent properties. researchgate.net

Development of Functional Polymeric Systems

The incorporation of functional groups into polymers derived from this compound opens up possibilities for creating advanced materials with specific functionalities. The branched structure imparted by the 2,3-dimethyloctyl side chain can enhance solubility and modify the mechanical properties of the resulting polymers.

One area of development is in the creation of metallopolymers . By polymerizing monomers containing metal complexes, such as the ytterbium(III) β-diketonate derivatives mentioned earlier, it is possible to create materials with unique optical, electronic, or catalytic properties. researchgate.netucj.org.ua For example, such polymers can exhibit luminescence, making them potentially useful in sensors or optical devices. ucj.org.ua The polymerization of these metal-containing monomers has been shown to increase the thermal stability and enhance the emission properties compared to their monomeric counterparts. researchgate.net

Another avenue is the development of novel polyesters and polyamides . If this compound is functionalized to create a diacid or a diol, it can be used as a monomer in polycondensation reactions. For instance, the carbonylation of citronellol (B86348), a related terpene, has been used to produce a diacid that was subsequently polymerized to form a novel polyester (B1180765). d-nb.info This polyester was found to be an amorphous, soft material with a low glass transition temperature, a result of the branched nature of its repeating units which hinders crystallization. d-nb.info A similar approach with derivatives of this compound could lead to new polyesters with tailored thermal and mechanical properties for applications as elastomers or adhesives.

Furthermore, the unique structure of these polymers can be leveraged in applications such as advanced coatings, membranes, or as additives to modify the properties of other polymers. The development of functional polymeric systems from this compound and its derivatives represents a promising area of research for creating new materials with customized properties for a wide range of advanced applications. uwaterloo.ca

Advanced Analytical Methodologies for 2,3 Dimethyloct 1 Ene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2,3-Dimethyloct-1-ene, enabling its isolation from isomers and other compounds with similar physical properties. The choice of technique depends on the complexity of the sample and the specific analytical goal, such as quantification or stereoisomer resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. uliege.be In this method, the compound is vaporized and separated from other components in a mixture as it passes through a long, narrow column. The separation is based on the compound's boiling point and its interactions with the stationary phase lining the column.

Following separation by the gas chromatograph, the isolated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecule in a predictable and reproducible manner. rsc.org The resulting charged fragments are sorted by their mass-to-charge (m/z) ratio, creating a unique mass spectrum that serves as a molecular fingerprint for this compound. nih.gov By comparing this spectrum to spectral libraries, such as those from the National Institute of Standards and Technology (NIST), the compound can be positively identified. botanyjournals.com The PubChem database records a specific GC-MS spectrum for this compound, which can be used as a reference. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

PropertyValueSignificance
Molecular FormulaC₁₀H₂₀Indicates the elemental composition of the molecule. nih.gov
Molecular Weight140.27 g/molThe mass of one mole of the compound, corresponding to the molecular ion peak (M+) in the mass spectrum. nih.gov
Major Fragment m/z ValuesData not publicly detailed, but would include characteristic alkyl and alkenyl fragments.These fragments provide structural information and confirm the compound's identity.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS)

For highly complex mixtures where standard one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. researchgate.net This technique utilizes two different chromatographic columns connected in series via a modulator. The first column typically separates compounds based on their volatility (non-polar stationary phase), while the second, shorter column provides a rapid, orthogonal separation based on a different property, such as polarity. researchgate.net

The result is a structured, two-dimensional chromatogram that can separate co-eluting peaks from a 1D-GC system. researchgate.net This is particularly useful for distinguishing this compound from its numerous structural isomers (e.g., other dimethyloctenes or decenes) that may be present in petroleum products or synthetic reaction mixtures. researchgate.net The coupling with a mass spectrometer (GC×GC-MS) further aids in the confident identification of each separated component.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

The this compound molecule possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2,3-dimethyloct-1-ene and (S)-2,3-dimethyloct-1-ene. While these stereoisomers have identical physical properties in a non-chiral environment, they can be separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Chiral HPLC is a powerful technique for resolving enantiomers. researchgate.net The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and their subsequent separation. While specific applications for this compound are not widely documented, the principle is broadly applied to chiral compounds. The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution of the (R) and (S) forms.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. omicsonline.org It provides information on the connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for each unique hydrogen environment. The chemical shift of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, thus helping to piece together the carbon skeleton.

¹³C NMR: A carbon-13 NMR spectrum displays a single peak for each chemically unique carbon atom in the molecule. The chemical shifts of these peaks provide information about the type of carbon (e.g., sp², sp³, methyl, methylene). nih.gov The PubChem database includes ¹³C NMR spectral data for this compound, confirming the number of distinct carbon environments. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. core.ac.uk

Table 2: Predicted NMR Data for this compound

Atom TypePredicted Chemical Shift Range (ppm)Key Structural Information
¹H (Vinyl, =CH₂)~4.5 - 5.0Confirms the presence of the terminal double bond.
¹H (Allylic, C3-H)~2.0 - 2.5Identifies the proton adjacent to the double bond and the chiral center.
¹H (Alkyl, -CH₂-, -CH₃)~0.8 - 1.7Represents the signals from the rest of the saturated carbon chain.
¹³C (Vinyl, =CH₂)~105 - 115Signal for the terminal carbon of the alkene. nih.gov
¹³C (Vinyl, =C(CH₃)-)~145 - 155Signal for the internal, substituted carbon of the alkene. nih.gov
¹³C (Alkyl Chain)~14 - 40Signals corresponding to the eight carbons of the dimethyloctyl backbone. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. researchgate.net When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of this absorption versus frequency (or wavenumber).

For this compound, the key functional groups are the carbon-carbon double bond (C=C) of the alkene and the various carbon-hydrogen bonds (C-H) on both sp² (alkene) and sp³ (alkane) hybridized carbons. researchgate.net The vapor phase IR spectrum available on PubChem shows characteristic absorption bands confirming this structure. nih.gov Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds, making it excellent for observing the C=C stretch. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group Confirmed
C-H stretch (sp²)3070 - 3090Alkene (=C-H)
C-H stretch (sp³)2850 - 3000Alkane (-C-H)
C=C stretch~1640 - 1650Alkene (C=C)
=C-H bend (out-of-plane)~910 and ~990Terminal Vinyl Group (=CH₂)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. youtube.com The compound has a molecular formula of C₁₀H₂₀ and a molecular weight of approximately 140.27 g/mol . nih.gov In mass spectrometry, the molecule is ionized, typically by removing a π electron from the double bond, to form a molecular ion (M⁺). youtube.comchemistrynotmystery.com This process often results in a strong molecular ion peak, which for this compound would appear at a mass-to-charge ratio (m/z) of 140.

The fragmentation of the molecular ion provides valuable information about the compound's structure. For alkenes, fragmentation is not random; it occurs through predictable pathways that lead to the formation of stable carbocations. jove.com The most prominent fragmentation pathways for alkenes are allylic cleavage and rearrangements. chemistrynotmystery.comjove.com

Allylic Cleavage: This is a characteristic fragmentation for alkenes where the bond beta to the double bond is broken. jove.com This cleavage results in a resonance-stabilized allylic carbocation. In this compound, the cleavage of the C3-C4 bond would result in the loss of a pentyl radical (•C₅H₁₁) and the formation of a stable, substituted allylic cation with an m/z of 69. This is often a significant peak in the mass spectrum.

McLafferty Rearrangement: Alkenes that possess a γ-hydrogen relative to the double bond can undergo a specific rearrangement known as the McLafferty rearrangement. jove.com This process involves the transfer of the γ-hydrogen to the double bond via a six-membered ring transition state, followed by the cleavage of the bond between the α- and β-carbons. jove.com

Vinylic Cleavage: This pathway involves the cleavage of a bond adjacent to the carbon-carbon double bond, yielding an alkenyl carbocation. jove.com

The analysis of these fragments helps confirm the position of the double bond and the branching of the alkyl chain.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueProposed Fragment IonAssociated LossFragmentation Pathway
140[C₁₀H₂₀]⁺•None (Molecular Ion)Electron Ionization
125[C₉H₁₇]⁺•CH₃ (Methyl radical)Cleavage of a methyl group
97[C₇H₁₃]⁺•C₃H₇ (Propyl radical)Cleavage of the alkyl chain
69[C₅H₉]⁺•C₅H₁₁ (Pentyl radical)Allylic Cleavage
41[C₃H₅]⁺-Allyl Cation (Common for alkenes) youtube.com

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for assessing its stability and observing phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is highly effective for determining the thermal stability of a compound. tainstruments.com When analyzing this compound, a TGA experiment would involve heating the sample at a constant rate. The resulting TGA curve plots the percentage of initial mass remaining against temperature. wikipedia.org

Table 2: Representative TGA Data for an Alkene like this compound
Temperature Range (°C)Mass Loss (%)Interpretation
25 - 150~0%Sample is stable, no significant mass loss.
150 - 180~100%Major mass loss corresponding to the volatilization (boiling) of the compound.
> 350-Region where thermal decomposition would occur if the compound were not fully volatilized.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energy Changes

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org DSC is used to detect and quantify the energy changes associated with physical transitions, such as melting and boiling, and chemical reactions. wikipedia.orgnih.gov

A DSC thermogram for this compound would display peaks corresponding to these energy changes. An endothermic peak (requiring heat input) would be observed at the boiling point of the compound. libretexts.org If the sample were cooled to a solid state, a preceding endothermic peak would indicate its melting point. nih.gov Conversely, exothermic events (releasing heat), which might appear at higher temperatures, could signify oxidative degradation or decomposition reactions. acs.org The area under these peaks is proportional to the enthalpy change of the transition, providing quantitative data on the energy involved.

Table 3: Representative DSC Data for an Alkene like this compound
Observed EventPeak Temperature (°C)Type of TransitionEnthalpy Change (ΔH)
Glass Transition (if amorphous solid)(Sub-ambient)Second-order transitionStep change in heat capacity
Melting(Sub-ambient)EndothermicPositive (e.g., kJ/mol)
Boiling~155-165EndothermicPositive (e.g., kJ/mol)
Decomposition> 350ExothermicNegative (e.g., J/g)

Emerging Analytical Technologies for Alkene Characterization

While standard analytical methods provide foundational data, emerging technologies offer enhanced resolution, sensitivity, and speed for the comprehensive characterization of alkenes like this compound. These advanced methods are particularly valuable for resolving complex mixtures, identifying trace impurities, and performing detailed structural analysis.

Advancements in liquid chromatography, such as Ultra-High-Performance Liquid Chromatography (UHPLC), utilize columns with sub-2 µm particles to achieve faster and more efficient separations than traditional HPLC. nih.gov High-Temperature Liquid Chromatography (HTLC) is another technique that can improve separation speed and efficiency. nih.gov

In mass spectrometry, hyphenated techniques like Capillary Electrophoresis-MS (CE-MS) and Ion Mobility-MS offer additional dimensions of separation, which can be crucial for distinguishing between isomers. pharmtech.com For intricate structural elucidation, the integration of experimental techniques like Nuclear Magnetic Resonance (NMR) with quantum-mechanical (QM) calculations and molecular dynamics (MD) simulations provides a powerful approach to determine the preferred conformations of flexible molecules in solution. ucl.ac.uk These cutting-edge methods represent the future of molecular analysis, enabling a deeper understanding of chemical structures and properties.

Table 4: Emerging Analytical Technologies for Alkene Characterization
TechnologyPrincipleAdvantage for Alkene Analysis
Ultra-High-Performance Liquid Chromatography (UHPLC)Chromatography using columns with sub-2 µm particles at high pressures. nih.govFaster analysis times, higher resolution for separating isomers and impurities. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS)Separates ions based on their size and shape in the gas phase before mass analysis. pharmtech.comProvides an additional dimension of separation, useful for distinguishing between structural isomers.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)Couples the high separation efficiency of CE with the detection power of MS. pharmtech.comHigh-resolution analysis, suitable for small sample volumes and complex mixtures.
Combined NMR/MD/QM MethodsIntegrates experimental NMR data with molecular dynamics and quantum mechanics simulations. ucl.ac.ukDetailed 3D structural and conformational analysis of flexible molecules in solution. ucl.ac.uk

Role of 2,3 Dimethyloct 1 Ene and Its Derivatives in Specialized Chemical Applications

Utilization as Reagents in Specific Organic Transformations

Derivatives of 2,3-dimethyloct-1-ene, such as its isomer 3,7-dimethyloct-1-ene, serve as reagents in catalytic reactions designed to improve the properties of bio-oils. scispace.com In one such application, 3,7-dimethyloct-1-ene is used in a simultaneous olefination and esterification process to upgrade bio-oil derived from biomass sources like corn cobs and Cedrela odorata sawdust. scispace.com This process aims to reduce the high oxygen and water content of raw bio-oil, which makes it unstable and acidic. rsc.orgrsc.org By reacting the bio-oil with an olefin like 3,7-dimethyloct-1-ene in the presence of an alcohol (butanol) and a solid acid catalyst, the undesirable organic acids and other oxygenated compounds are converted into more stable esters and ethers. scispace.comrsc.org This transformation enhances the fuel's stability and increases its heating value, making it more suitable as a substitute for fossil fuels. scispace.comtandfonline.com

Intermediates in the Synthesis of Complex Organic Molecules

The dimethyloctene framework is a foundational structure used as an intermediate in the synthesis of more complex molecules. solubilityofthings.com For instance, halogenated derivatives such as 8-Iodo-2,6-dimethyloct-1-ene function as versatile intermediates in organic synthesis. The presence of an iodine atom provides a reactive site for cross-coupling reactions, allowing for the construction of larger, more intricate molecular architectures.

Furthermore, naturally occurring terpene alcohols with a dimethyloctadiene skeleton, like linalool, are employed as starting materials for stereospecific preparations. Linalool serves as a precursor in the synthesis of linaloyl oxide, a naturally occurring flavor compound. mdpi.com This synthesis involves the transformation of the acyclic dimethyloctadiene structure into a cyclic ether. mdpi.com Another related compound, citronellol (B86348) (3,7-dimethyloct-6-en-1-ol), is used as the starting material in a multi-step synthesis to produce Osyrol (3,7-dimethyl-7-methoxyoctan-2-ol), a significant sandalwood fragrance component. usfca.edu

Precursor CompoundSynthetic TargetApplication
8-Iodo-2,6-dimethyloct-1-eneVarious complex organic compoundsOrganic Synthesis Intermediate
(R)-Linalool(S)-Linaloyl OxideNatural Flavor Synthesis
CitronellolOsyrol (sandalwood odorant)Fragrance Synthesis

Components in Advanced Chemical Systems

Derivatives of dimethyloctene are used to create chiral ionic liquids (CILs), which are organic salts that are liquid at room temperature. rsdjournal.orgresearchgate.net These compounds have applications as electrolytes and in enantioselective reactions. A specific example is the synthesis of 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium tetrafluoroborate (B81430). rsdjournal.org This ionic liquid is synthesized from natural alcohols like citronellol.

The synthesis involves a two-step process:

Quaternization: 8-bromo-2,6-dimethyloct-2-ene (B3204332) reacts with 1-methylimidazole (B24206) to form the imidazolium (B1220033) bromide salt. rsdjournal.org

Anion Exchange: The bromide salt then reacts with sodium tetrafluoroborate, replacing the bromide anion with a tetrafluoroborate anion to yield the final ionic liquid. rsdjournal.org

The resulting ionic liquid, which incorporates the dimethyloctene chain, has been investigated for its potential use as an electrolyte for hydrogen production through water electrolysis. rsdjournal.orgresearchgate.net The dimethyloctene component imparts specific properties, such as hydrophobicity and chirality, to the ionic liquid.

Table 1: Synthesis of 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium bromide

Reactant 1 Reactant 2 Solvent Conditions Product Yield

Data sourced from ResearchGate. rsdjournal.org

Bio-oil, produced from the pyrolysis of biomass, is a potential renewable fuel source but suffers from high oxygen content, low heating value, and instability. rsc.orgrsc.orgacs.org Catalytic hydrodeoxygenation (HDO) is a critical process to upgrade bio-oil by removing oxygen. wikipedia.orgacs.org In this context, alkenes like 3,7-dimethyloct-1-ene are used as reagents to improve the quality of bio-oil. scispace.com

The upgrading process involves reacting the raw bio-oil with 3,7-dimethyloct-1-ene and an alcohol, such as butanol, over a solid acid catalyst. scispace.com This treatment initiates several beneficial reactions simultaneously:

Esterification: Carboxylic acids in the bio-oil react with the alcohol to form esters, reducing acidity. rsc.orgacs.org

Acetal Formation: Aldehydes and ketones react with the alcohol to form acetals, increasing stability. rsc.org

Olefination/Alkylation: The olefin (3,7-dimethyloct-1-ene) reacts with various components, contributing to the removal of oxygenated functional groups and increasing the hydrocarbon content. scispace.comrsc.org

This upgrading significantly reduces the water and oxygen content of the bio-oil, raises its pH from acidic levels, and increases its higher heating value (HHV), making it a more viable fuel. scispace.comtandfonline.com

Table 2: Improvement of Bio-Oil Properties via Upgrading

Property Raw Bio-Oil Upgraded Bio-Oil
pH 2.5 - 2.9 > 3.0 - 5.1
Water Content (wt %) ~29.8% ~8.2%

Data sourced from multiple studies on bio-oil upgrading. tandfonline.comacs.org

Occurrence and Biogenetic Significance in Natural Products

While most monoterpenes found in nature are "regular" terpenes, formed by the head-to-tail linkage of isoprene (B109036) units, a distinct class of "irregular" monoterpenes also exists. acs.orgresearchgate.net The carbon skeleton of this compound is characteristic of these irregular structures. Unlike their regular counterparts, irregular monoterpenes are formed through non-head-to-tail condensations of isoprene precursors. acs.org

The key skeletons of irregular monoterpenes include artemisyl, chrysanthemyl, and lavandulyl structures. acs.orgresearchgate.net The biosynthesis of these compounds provides insight into the origins of the dimethyloctene framework. For example, the formation of lavandulyl diphosphate (B83284), the precursor to the irregular monoterpene lavandulol (B192245) found in lavender, occurs via a "head-to-middle" condensation of two dimethylallyl diphosphate (DMAPP) molecules. nih.govcapes.gov.br This reaction is catalyzed by a specific enzyme, lavandulyl diphosphate synthase (LPPS). nih.gov This biosynthetic pathway, diverging from the standard head-to-tail mechanism that produces regular monoterpenes, is responsible for generating the unique branched structures seen in this class of natural products. nih.govcapes.gov.brfrontiersin.org

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